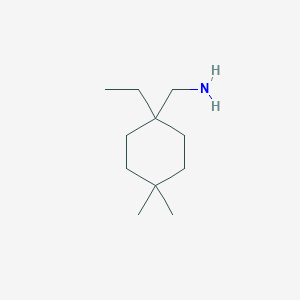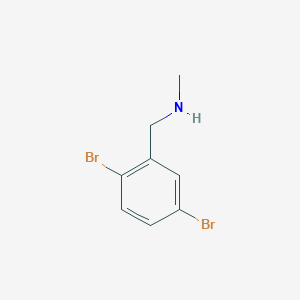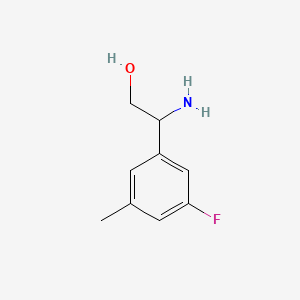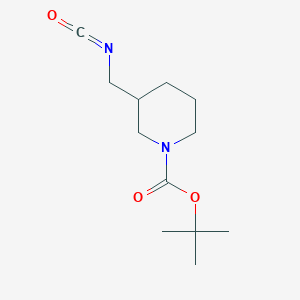
Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with a suitable isocyanate reagent . The reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate include amines, alcohols, and water. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions involving tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate depend on the specific reagents used. For example, reactions with amines yield ureas, while reactions with alcohols yield carbamates.
Applications De Recherche Scientifique
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of various derivatives and in the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate.
Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Uniqueness
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is unique due to its isocyanate functional group, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to form stable derivatives with nucleophiles sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H20N2O3 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(8-14)7-13-9-15/h10H,4-8H2,1-3H3 |
Clé InChI |
IKMSSFXSLLWZHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)

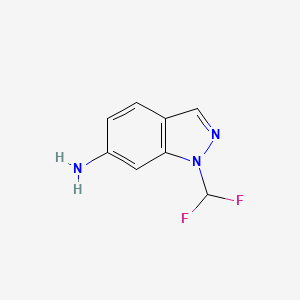
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
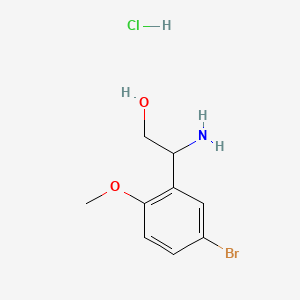
![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
